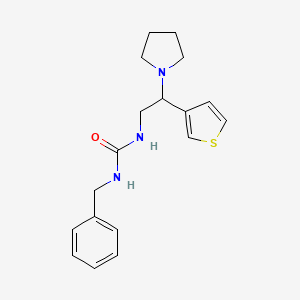![molecular formula C18H29N5O B2607572 3-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-6-piperidin-1-ylpyridazine CAS No. 1002002-50-7](/img/structure/B2607572.png)
3-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-6-piperidin-1-ylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves multi-step procedures. For instance, the synthesis of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives involves a multi-step procedure . The structures of the synthesized compounds are usually characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecule contains a total of 47 bond(s). There are 23 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aromatic), 1 tertiary amide(s) (aliphatic), and 1 tertiary amine(s) (aromatic) .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines involved intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid .Physical And Chemical Properties Analysis
The compound has a molecular formula of C18H29N5O and a molecular weight of 331.464. More detailed physical and chemical properties are not available in the current data.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis of Novel Derivatives
The chemical synthesis of pyridazine, thieno(2,3-c)pyridazine, and pyrimidothienopyridazine derivatives, including those with sulfonamido moieties, has been reported. These compounds were designed as potential antimicrobial agents, demonstrating the broad utility of pyridazine derivatives in medicinal chemistry (A. S. Al-Kamali, A. Al-Hazmi, 2014).
Antimicrobial and Biofilm Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown significant antibacterial efficacy, including potent bacterial biofilm and MurB inhibitors. These derivatives have demonstrated notable activity against various bacterial strains, highlighting the therapeutic potential of piperazine-linked compounds in treating bacterial infections and inhibiting biofilm formation (Ahmed E. M. Mekky, S. Sanad, 2020).
Androgen Receptor Downregulation
A study on the development of androgen receptor downregulators for treating advanced prostate cancer highlighted the modification of a triazolopyridazine moiety to address specific drug property issues. This research presents an application of piperazine derivatives in oncology, specifically targeting the androgen receptor pathway in prostate cancer (R. Bradbury et al., 2013).
Antidiabetic Potential
Research into triazolo-pyridazine-6-yl-substituted piperazines evaluated their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop new anti-diabetic medications. This work exemplifies the exploration of piperazine derivatives for their potential therapeutic effects in managing diabetes (B. Bindu, S. Vijayalakshmi, A. Manikandan, 2019).
Zukünftige Richtungen
The future directions for this compound could involve further work to modify its structure to increase its activity and decrease its cytotoxicity in humans and animals . It could also involve further exploration of its potential uses in various applications, given its interesting chemical structure.
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O/c1-18(2,3)17(24)23-13-11-22(12-14-23)16-8-7-15(19-20-16)21-9-5-4-6-10-21/h7-8H,4-6,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKYNNNTQOWECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2607493.png)
![4-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B2607494.png)






![3'-(3-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2607506.png)


![7-(4-bromophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2607511.png)